REACTION_CXSMILES
|
C([O:3][C:4]1[CH:5]=[C:6]([C:10]2[CH:11]=[CH:12][C:13](=[O:18])[N:14]([CH2:16][CH3:17])[N:15]=2)[CH:7]=[CH:8][CH:9]=1)C.Br>>[OH:3][C:4]1[CH:5]=[C:6]([C:10]2[CH:11]=[CH:12][C:13](=[O:18])[N:14]([CH2:16][CH3:17])[N:15]=2)[CH:7]=[CH:8][CH:9]=1
|
Name
|
6-(3-ethoxyphenyl)-2-ethyl-3(2H)-pyridazinone
|
Quantity
|
64.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=CC1)C=1C=CC(N(N1)CC)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
48
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
48
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
To a 2 liter 3-neck round bottom flask, stirring under a nitrogen atomsphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at 90° C.-95° C. with monitoring by glc
|
Type
|
WAIT
|
Details
|
After 33 hr
|
Duration
|
33 h
|
Type
|
STIRRING
|
Details
|
of stirring at 90° C.-95° C. the reaction
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by pouring into 500 ml of ice water
|
Type
|
CUSTOM
|
Details
|
An oil formed initially which
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with 3×200 ml water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at ambient temperature
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1)C=1C=CC(N(N1)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 g | |
YIELD: PERCENTYIELD | 81.9% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |